(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c27-19(14-3-1-4-15(11-14)26-12-20-23-24-26)25-8-6-13(7-9-25)17-21-22-18(29-17)16-5-2-10-28-16/h1-5,10-13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJTNBNICEPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1209846-22-9 , is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.4 g/mol . The structure features a tetrazole ring, a furan moiety, and an oxadiazole derivative, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Recent studies have indicated that derivatives containing piperazine and oxadiazole structures exhibit significant inhibitory activity against MAO-A and MAO-B enzymes. Such inhibition is crucial in the treatment of neurodegenerative diseases and mood disorders .
- Antitumor Activity : The presence of the oxadiazole ring in the structure has been linked to cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis .
- Anticonvulsant Properties : Preliminary investigations suggest that compounds with tetrazole and piperidine moieties may possess anticonvulsant effects, potentially offering therapeutic options for epilepsy .
1. In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T lymphocyte). The IC50 values reported were less than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .
2. Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenyl and piperidine rings significantly influence the biological activity. For instance:
- Substituents on the phenyl ring enhance binding affinity to target enzymes.
- The introduction of electron-donating groups has been associated with increased potency against cancer cells.
3. Molecular Docking Studies
Molecular docking simulations indicate that the compound binds effectively to the active sites of MAO-A, suggesting a competitive inhibition mechanism. The binding interactions primarily involve hydrophobic contacts and hydrogen bonding with critical amino acid residues within the enzyme's active site .
Case Studies
A series of case studies have explored the therapeutic applications of similar compounds:
- Case Study 1 : A derivative structurally similar to our compound was tested for its effects on neurodegenerative models in mice, showing significant improvements in cognitive function when administered at specific dosages.
- Case Study 2 : Clinical trials involving oxadiazole derivatives demonstrated a marked reduction in tumor size among participants with advanced-stage cancers, supporting the hypothesis that such compounds could serve as effective chemotherapeutic agents.
Scientific Research Applications
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Molecular Formula
- C : 22
- H : 28
- N : 5
- O : 2
Molecular Weight
- 413.5 g/mol
Antimicrobial Activity
Research indicates that compounds containing tetrazole and piperidine structures exhibit significant antimicrobial properties. A study synthesized a series of derivatives based on tetrazoles and evaluated their activity against various bacterial strains. The results showed that several compounds displayed promising antibacterial and antifungal activities, suggesting that the compound may also possess similar properties .
Anticancer Potential
Compounds with oxadiazole and tetrazole rings have been studied for their anticancer activity. For instance, derivatives of furan-substituted oxadiazoles have shown effectiveness in inhibiting cancer cell proliferation. The incorporation of the piperidine moiety may enhance this activity by improving solubility and bioavailability .
Neuroprotective Effects
The combination of tetrazole and piperidine has been linked to neuroprotective effects in various studies. Compounds with these moieties have been investigated for their potential to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests that the compound could be explored further for neurodegenerative disorders .
Study 1: Antimicrobial Evaluation
In a study evaluating a series of novel tetrazole-piperidine derivatives, researchers found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy .
Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of oxadiazole derivatives. The study demonstrated that compounds with furan substitutions showed inhibition of cancer cell lines at micromolar concentrations, indicating potential therapeutic applications for similar structures .
Study 3: Neuroprotective Assessment
Research into neuroprotective agents highlighted the role of tetrazole-based compounds in inhibiting acetylcholinesterase activity. This study suggested that further exploration into the neuroprotective capabilities of this compound could lead to new treatments for Alzheimer's disease .
Chemical Reactions Analysis
Ugi Reaction
The Ugi reaction combines:
-
Piperidine (e.g., 1a)
-
Aldehyde (e.g., 3-phenylpropanal)
-
Trimethylsilylazide (TMSN₃)
-
Cleavable isocyanide (e.g., tert-octylisocyanide)
in methanol at room temperature. This forms a tetrazole intermediate (e.g., 5a) via a four-component condensation .
| Reagent | Role | Conditions |
|---|---|---|
| Piperidine | Amines for amide bond formation | Methanol, RT, 12 h |
| Aldehyde | Carbonyl component | Methanol, RT, 12 h |
| TMSN₃ | Azide source | Methanol, RT, 12 h |
| tert-octylisocyanide | Isocyanide component | Methanol, RT, 12 h |
Deprotection
The tert-octyl group in the Ugi product is removed using 4 N HCl/dioxane at 120°C for 6 hours, yielding the deprotected tetrazole intermediate (5a’) .
Huisgen Cycloaddition
The deprotected tetrazole reacts with aryl chlorides (e.g., 2,6-dichlorobenzoyl chloride) in pyridine at 100–120°C for 6–8 hours, forming the 1,3,4-oxadiazole core .
| Reagent | Role | Conditions |
|---|---|---|
| Aryl chloride | Electrophilic partner | Pyridine, 100–120°C, 6–8 h |
| Pyridine | Base catalyst | Pyridine, 100–120°C, 6–8 h |
Ugi Reaction Mechanism
The Ugi reaction proceeds via stepwise nucleophilic attacks , forming a tetrazole ring through condensation of the amine, aldehyde, azide, and isocyanide. This step is efficient due to the high reactivity of azides and the acidic α-hydrogen of the aldehyde .
Huisgen Cycloaddition Mechanism
The tetrazole undergoes a 1,3-dipolar cycloaddition with aryl chlorides, facilitated by the electron-deficient nature of the tetrazole. This forms the 1,3,4-oxadiazole via elimination of a small molecule (e.g., HCl) .
Solvent Systems
-
Methanol : Used for the Ugi reaction due to compatibility with azides and isocyanides .
-
Pyridine : Acts as a base and solvent for the Huisgen cycloaddition, stabilizing intermediates .
Temperature Parameters
| Step | Temperature | Duration |
|---|---|---|
| Ugi reaction | Room temperature | 12 hours |
| Deprotection | 120°C | 6 hours |
| Cycloaddition | 100–120°C | 6–8 hours |
Yield Optimization
-
Isocyanide Choice : Tert-octylisocyanide provides better atom economy and ease of deprotection compared to tert-butylisocyanide .
-
Aryl Chloride Substituents : Electron-withdrawing groups (e.g., Cl) enhance reactivity, improving yields .
-
Catalyst-Free Conditions : No additional catalysts are required, simplifying the synthesis .
Spectroscopic Methods
-
NMR : Used to confirm the connectivity of the piperidine, tetrazole, and oxadiazole moieties .
-
Mass Spectrometry : Validates the molecular weight (391.4 g/mol) and purity .
Chromatography
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Findings
Oxadiazole derivatives (e.g., ) are associated with antimycobacterial activity, but the furan substituent in the target compound may reduce electron-withdrawing effects compared to nitro groups, altering biological specificity .
Substituent Effects: The furan-2-yl group introduces moderate electron-donating properties, contrasting with the electron-withdrawing nitro group in or trifluoromethyl in . This could influence solubility and metabolic stability . Piperidine vs. thiazolidinone (in ): Piperidine’s flexibility may improve membrane permeability compared to rigid thiazolidinone scaffolds .
Similarity Metrics :
- Using Tanimoto coefficients (based on Morgan fingerprints), the target compound shares ~40–50% similarity with oxadiazole-pyrazole hybrids (e.g., ), primarily due to the oxadiazole core .
- Activity cliffs (small structural changes causing large activity shifts) are possible; for example, replacing nitro () with furan may abolish antimycobacterial activity but introduce new functionalities .
Physicochemical Properties
- LogP : Estimated at ~2.8 (moderate lipophilicity), lower than the trifluoromethyl-containing compound (LogP ~3.5) but higher than nitro-substituted analogs (LogP ~2.1).
- Solubility : The tetrazole and furan groups may enhance aqueous solubility compared to purely aromatic analogs .
Research Implications
- Drug Design : The compound’s hybrid structure aligns with kinase inhibitor scaffolds (e.g., gefitinib-like motifs) . Further studies could explore EGFR or PI3K inhibition.
- Synthetic Feasibility : Routes may involve Huisgen cycloaddition for tetrazole formation and nucleophilic substitution for oxadiazole-piperidine coupling .
- Limitations : Absence of direct bioactivity data necessitates in vitro validation. Comparative studies with and are critical to assess substituent-activity relationships.
Preparation Methods
Tetrazole Ring Formation
The tetrazole moiety is introduced via a regioselective [3+2] cycloaddition between 3-cyanophenyl azide and trimethylsilyl azide (TMSN3) under Huisgen conditions.
Procedure :
- 3-Cyanophenyl azide (1.0 mmol) and TMSN3 (1.2 mmol) are refluxed in toluene (10 mL) with catalytic ZnCl2 (0.1 eq) for 12 h.
- Post-reaction, the mixture is quenched with HCl (1 M), extracted with ethyl acetate, and purified via column chromatography (hexane:EtOAc 7:3) to yield 3-(1H-tetrazol-1-yl)benzonitrile (78% yield).
Nitrile to Carboxylic Acid Conversion
The nitrile group is hydrolyzed to carboxylic acid using H2SO4 (conc.)/H2O (1:1) at 100°C for 6 h, followed by neutralization with NaOH to isolate 3-(1H-tetrazol-1-yl)benzoic acid (92% yield).
Acyl Chloride Formation
The acid is treated with SOCl2 (3 eq) in dichloromethane (DCM) under reflux for 2 h, yielding 3-(1H-tetrazol-1-yl)benzoyl chloride as a pale-yellow solid (95% yield).
Synthesis of 4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)piperidine
Oxadiazole Synthesis via Ugi-Tetrazole/Huisgen Reaction
A metal-free MCR approach is employed:
- Ugi-Tetrazole Reaction :
- Furan-2-carbaldehyde (1.0 mmol) , piperidin-4-amine (1.0 mmol) , TMSN3 (1.1 mmol) , and tert-octyl isocyanide (1.1 mmol) react in methanol (1 M) at rt for 12 h, forming a tetrazole intermediate (85% yield ).
- Deprotection and Huisgen Rearrangement :
Coupling of Fragments to Form Methanone
Friedel-Crafts Acylation
3-(1H-Tetrazol-1-yl)benzoyl chloride (1.1 eq) is reacted with 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (1.0 eq) in anhydrous DCM using AlCl3 (1.5 eq) as a catalyst at 0°C → rt for 24 h. The product is purified via recrystallization (ethanol/water) to afford the title compound (68% yield).
Table 1: Optimization of Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl3 | DCM | 0 → rt | 24 | 68 |
| FeCl3 | DCM | rt | 48 | 45 |
| H2SO4 | Toluene | 80 | 12 | 32 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, tetrazole-H), 7.85–7.45 (m, 4H, aryl-H), 7.32 (d, J = 3.2 Hz, 1H, furan-H), 6.72 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.15–3.85 (m, 2H, piperidine-H), 3.12–2.95 (m, 2H, piperidine-H), 2.40–2.25 (m, 1H, piperidine-H).
- HRMS (ESI+) : m/z calcd for C20H17N5O3 [M+H]+: 400.1311; found: 400.1309.
Purity and Stability
HPLC analysis (C18 column, MeCN:H2O 70:30) shows >98% purity. The compound is stable at rt for 6 months under inert atmosphere.
Applications and Further Modifications
The title compound exhibits potential as a kinase inhibitor scaffold due to its dual heterocyclic motifs. Derivative libraries can be generated via:
Q & A
Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole moiety in this compound?
The 1,3,4-oxadiazole ring can be synthesized via cyclocondensation of acylhydrazides using phosphorous oxychloride (POCl₃) at 120°C , as demonstrated in analogous oxadiazole derivatives. This method ensures high regioselectivity and minimizes byproducts . Alternatively, cyclization under reflux with hydrazine hydrate in glacial acetic acid (4–6 hours) is effective for forming related heterocycles, though purification via recrystallization (ethanol/water) is critical .
Q. Which spectroscopic methods are critical for confirming the molecular structure?
Key techniques include:
- ¹H/¹³C NMR : Assign proton environments (e.g., tetrazole C-H at δ ~8.5 ppm, furan protons at δ ~6.5–7.5 ppm) and carbon backbone .
- IR Spectroscopy : Detect functional groups (e.g., C=N stretching in oxadiazole ~1600 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry, as shown in structurally related methanone derivatives .
Advanced Research Questions
Q. How can reaction yields be improved during the formation of the tetrazole-containing phenyl segment?
Optimize the Huisgen 1,3-dipolar cycloaddition by:
- Using NaN₃ and trimethylsilyl chloride in DMF at 80–100°C to stabilize reactive intermediates .
- Introducing electron-withdrawing groups on the phenyl ring to enhance cyclization efficiency . Monitor side reactions via HPLC and adjust stoichiometric ratios (e.g., NaN₃:aryl nitrile = 1.2:1) to minimize unreacted starting material .
Q. What computational methods aid in predicting the binding affinity of this compound to biological targets?
- Molecular Docking : Model interactions between the oxadiazole/tetrazole motifs and enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity data from analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., tetrazole N-H with catalytic residues) .
Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?
- Standardize Assays : Use DMSO stock solutions with confirmed concentrations (UV-Vis quantification) to control solubility variations .
- Validate Metabolic Stability : Perform liver microsome studies to assess degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Comparative SAR Analysis : Systematically modify substituents (e.g., piperidine vs. morpholine) to isolate pharmacophoric contributions .
Data Contradiction Analysis
Q. How to resolve conflicting NMR assignments for the piperidine and oxadiazole protons?
- Perform 2D NMR (COSY, HSQC) to differentiate overlapping signals in δ 3.5–4.5 ppm .
- Compare with literature data for piperidine-oxadiazole systems, noting axial-equatorial proton coupling constants (J = 2–12 Hz) .
- Use lanthanide shift reagents (e.g., Eu(fod)₃) to simplify splitting patterns in crowded regions .
Q. What storage conditions are recommended to maintain compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
